molecular formula C38H59N9O13 B173399 TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU CAS No. 103424-74-4

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU

Cat. No.: B173399
CAS No.: 103424-74-4
M. Wt: 849.9 g/mol
InChI Key: URCVABGAANCWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular compound is composed of multiple amino acids, each contributing to its unique structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Protective groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for certain stages to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Receptor Binding: The peptide may bind to cell surface receptors, triggering downstream signaling cascades.

    Enzyme Inhibition: It can inhibit specific enzymes, altering metabolic pathways.

    Protein-Protein Interactions: The peptide may disrupt or stabilize interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TYR-GLY-ALA-VAL-VAL-ASN-ASP-LEU is unique due to its specific sequence and the presence of multiple valine residues, which can influence its structural and functional properties. This uniqueness makes it a valuable compound for studying peptide behavior and developing new applications.

Properties

IUPAC Name

2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59N9O13/c1-17(2)12-26(38(59)60)45-35(56)25(15-29(51)52)43-34(55)24(14-27(40)49)44-36(57)30(18(3)4)47-37(58)31(19(5)6)46-32(53)20(7)42-28(50)16-41-33(54)23(39)13-21-8-10-22(48)11-9-21/h8-11,17-20,23-26,30-31,48H,12-16,39H2,1-7H3,(H2,40,49)(H,41,54)(H,42,50)(H,43,55)(H,44,57)(H,45,56)(H,46,53)(H,47,58)(H,51,52)(H,59,60)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVABGAANCWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59N9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575727
Record name Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103424-74-4
Record name Tyrosylglycylalanylvalylvalylasparaginyl-alpha-aspartylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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